![molecular formula C14H9F3N4O B6060508 N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]isonicotinamide](/img/structure/B6060508.png)
N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]isonicotinamide
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Overview
Description
N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]isonicotinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Scientific Research Applications
Synthesis: Researchers have developed synthetic methods to incorporate the TFM group into drug molecules. For instance, the synthesis of N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide involves specific reactions and intermediates .
Pharmacological Activities: Investigating the pharmacological properties of TFM-containing compounds is crucial. This compound may exhibit various activities, such as antifungal effects . Further studies are needed to explore its potential as an antimicrobial or antiviral agent.
Agrochemicals and Crop Protection
Fluorine-containing compounds play a significant role in agrochemicals. Here’s how this compound fits in:
- Crop Protection : Some TFM derivatives find applications in crop protection products. For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) serves as a chemical intermediate for crop protection agents . Investigating its efficacy against specific pests and diseases is essential.
Organofluorine Chemistry
Understanding the unique behavior of fluorine in organic molecules is essential. Consider the following:
- Bizarre Behaviors : Fluorine incorporation leads to unusual behaviors in organic compounds. These behaviors impact various fields, including medicine, electronics, and catalysis .
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . Therefore, the targets could be varied depending on the specific derivative and its functional groups.
Mode of Action
It’s known that benzimidazole derivatives interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule . For instance, some benzimidazole derivatives have been found to act as glucokinase activators .
Biochemical Pathways
Given the wide range of pharmacological activities associated with benzimidazole derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .
Pharmacokinetics
One of the benzimidazole derivatives was found to be a potent and metabolically stable glucokinase activator , suggesting good metabolic stability
Result of Action
Given the wide range of pharmacological activities associated with benzimidazole derivatives, these compounds likely induce various molecular and cellular effects depending on their specific targets and modes of action .
properties
IUPAC Name |
N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4O/c15-14(16,17)13-20-10-2-1-9(7-11(10)21-13)19-12(22)8-3-5-18-6-4-8/h1-7H,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKBWDHCWZWQOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC=NC=C3)NC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide |
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